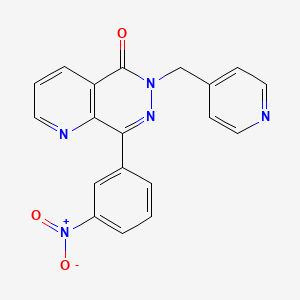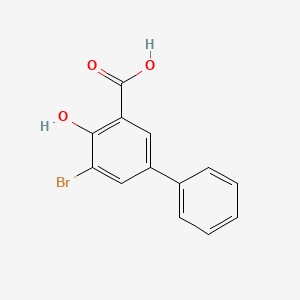
AKR1C1-IN-1
Übersicht
Beschreibung
AKR1C1-IN-1 ist ein hochspezifischer Inhibitor des Enzyms Aldo-Keto-Reduktase-Familie 1 Mitglied C1 (AKR1C1). Dieses Enzym ist am Stoffwechsel von Steroiden beteiligt, insbesondere bei der Reduktion von Progesteron zu seiner inaktiven Form, 20-alpha-Hydroxyprogesteron . This compound hat eine hohe Affinität zu AKR1C1 mit einem Ki-Wert von 4 nM .
Wissenschaftliche Forschungsanwendungen
AKR1C1-IN-1 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: This compound wird verwendet, um die Rolle von AKR1C1 bei Krebs zu untersuchen, insbesondere bei nicht-kleinzelligem Lungenkrebs (NSCLC) und Brustkrebs. Es wurde gezeigt, dass es den Stoffwechsel von Progesteron hemmt, was bei der Progression dieser Krebsarten wichtig ist.
Autophagie und oxidativer Stress: This compound wird verwendet, um die Interaktion zwischen AKR1C1 und SQSTM1 zu untersuchen, das an Autophagie und oxidativem Stress beteiligt ist.
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Inhibitoren, die auf AKR1C1 abzielen, zur Behandlung von hormonabhängigen Malignomen und endokrinen Erkrankungen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym AKR1C1 hemmt. Dieses Enzym katalysiert die Reduktion von Progesteron unter Verwendung von NADP+ als Kofaktor . Durch die Hemmung von AKR1C1 verhindert this compound die Umwandlung von Progesteron in seine inaktive Form und beeinflusst so die Konzentration von aktivem Progesteron im Körper. Diese Hemmung kann zur Modulation verschiedener molekularer Ziele und Pfade führen, die an der Krebsentwicklung und der Hormonregulation beteiligt sind .
Wirkmechanismus
AKR1C1-IN-1 exerts its effects by inhibiting the enzyme AKR1C1. This enzyme catalyzes the reduction of progesterone by utilizing NADP+ as a cofactor . By inhibiting AKR1C1, this compound prevents the conversion of progesterone to its inactive form, thereby affecting the levels of active progesterone in the body. This inhibition can lead to the modulation of various molecular targets and pathways involved in cancer progression and hormone regulation .
Safety and Hazards
Biphenyl compounds can be hazardous. They may cause skin and eye irritation, respiratory irritation, and can be very toxic to aquatic life with long-lasting effects . Therefore, it’s important to handle 5-Bromo-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid with care, using appropriate personal protective equipment and following safety guidelines.
Zukünftige Richtungen
The future research directions for 5-Bromo-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid could involve further exploration of its biological activities and potential applications in medicine. Given its role as a novel A-C ring steroidomimetic inhibitors of 5α-reductase (5αR) type 1 and 2 , it could be investigated for potential therapeutic uses. Additionally, its synthesis could be optimized to improve yield and reduce environmental impact.
Biochemische Analyse
Biochemical Properties
AKR1C1-IN-1 plays a crucial role in biochemical reactions by selectively inhibiting AKR1C1. This enzyme is involved in the metabolism of steroids, including the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone . This compound exhibits high selectivity for AKR1C1 with a Ki value of 4 nM, compared to its much higher Ki values for other AKR1C isoforms . This selective inhibition is achieved through hydrogen bonding interactions with key residues in the active site of AKR1C1, such as His117, Tyr55, and His222 .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In cancer cells, it has been shown to inhibit the metabolism of progesterone, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound influences cell signaling pathways, including the JAK2/STAT3 pathway, which is crucial for cell survival and proliferation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of AKR1C1, where it forms hydrogen bonds with specific amino acid residues . This binding inhibits the enzyme’s activity, preventing the reduction of progesterone to 20α-hydroxyprogesterone. Additionally, this compound has been shown to interact with other biomolecules, such as SQSTM1, in a catalytic-independent manner, promoting autophagy and oxidative stress responses . These interactions highlight the compound’s multifaceted role in cellular regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and increased apoptosis in cancer cells . These temporal effects underscore the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AKR1C1 activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of AKR1C1. This enzyme plays a key role in the metabolism of steroids and other endogenous compounds . By inhibiting AKR1C1, this compound can alter metabolic flux and affect the levels of various metabolites, including progesterone and its derivatives . Additionally, the compound’s interactions with other enzymes and cofactors further modulate its metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through carrier-mediated processes . The compound’s carboxylic acid group facilitates its uptake by specific transporters, allowing it to accumulate in target tissues . Once inside the cells, this compound can interact with binding proteins and other cellular components, influencing its localization and activity.
Subcellular Localization
This compound primarily localizes to the cytosol and endoplasmic reticulum within cells . This subcellular distribution is crucial for its inhibitory activity, as AKR1C1 is predominantly found in these compartments . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and enhance its functional effects.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AKR1C1-IN-1 beinhaltet die Konstruktion und Entwicklung von Salicylsäure-basierten Inhibitoren, die auf eine Selektivitätstasche im aktiven Zentrum von AKR1C1 abzielen . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur:
Einführung des Bromatoms: Ein Bromatom wird durch eine Bromierungsreaktion in die Kernstruktur eingeführt.
Bildung des Endprodukts: Das Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, einschließlich Umkristallisation und Chromatographie.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind in der Literatur nicht gut dokumentiert. Der Syntheseprozess kann durch Optimierung der Reaktionsbedingungen und Verwendung von Reagenzien und Geräten in Industriequalität hochskaliert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
AKR1C1-IN-1 unterliegt aufgrund seiner Rolle als Inhibitor von AKR1C1, einer Hydroxysteroid-Dehydrogenase, hauptsächlich Reduktionsreaktionen . Die Verbindung kann auch an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, sind:
Salicylsäurederivate: werden als Ausgangsmaterial für die Synthese verwendet.
Brom: wird für die Bromierungsreaktion verwendet.
Nukleophile: werden in Substitutionsreaktionen verwendet.
Hauptprodukte
Das Hauptprodukt, das aus den Reaktionen mit this compound entsteht, ist die inaktive Form von Progesteron, 20-alpha-Hydroxyprogesteron .
Vergleich Mit ähnlichen Verbindungen
AKR1C1-IN-1 ist einzigartig in seiner hohen Selektivität und Affinität zu AKR1C1 im Vergleich zu anderen Inhibitoren. Ähnliche Verbindungen umfassen:
AKR1C2-IN-1: Ein Inhibitor von AKR1C2 mit einer geringeren Affinität zu AKR1C1.
AKR1C3-IN-1: Ein Inhibitor von AKR1C3, der auch eine gewisse Aktivität gegen AKR1C1 zeigt, aber mit geringerer Selektivität.
AKR1C4-IN-1: Ein Inhibitor von AKR1C4, der minimale Aktivität gegen AKR1C1 zeigt.
Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich jedoch in ihrer Selektivität und Affinität für die verschiedenen Mitglieder der Aldo-Keto-Reduktase-Familie.
Eigenschaften
IUPAC Name |
3-bromo-2-hydroxy-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZSXNULHSIRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296397 | |
| Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-68-7 | |
| Record name | NSC109116 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



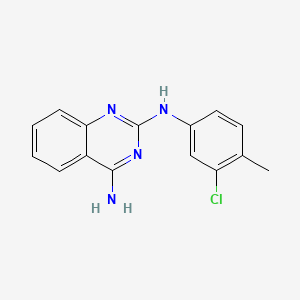
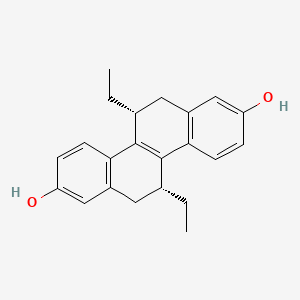
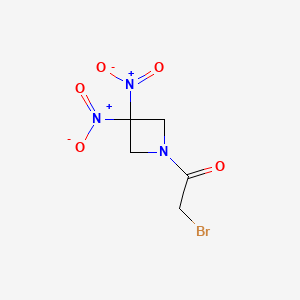

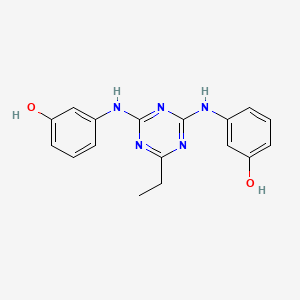
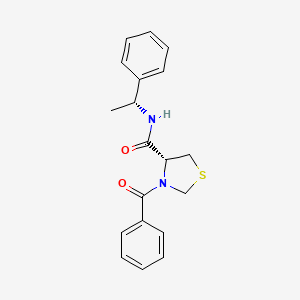
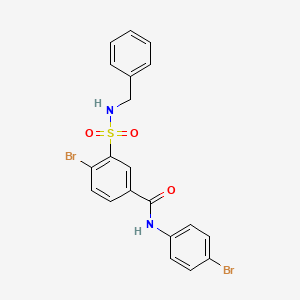
![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)


![1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid](/img/structure/B1680051.png)
